molecular formula C16H14F3N5O2S B6914682 N-(4-methyl-1,3-thiazol-2-yl)-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)-N-(2,2,2-trifluoroethyl)propanamide

N-(4-methyl-1,3-thiazol-2-yl)-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)-N-(2,2,2-trifluoroethyl)propanamide

Cat. No.: B6914682
M. Wt: 397.4 g/mol
InChI Key: MYSRVKXOJLQFTF-UHFFFAOYSA-N
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Description

N-(4-methyl-1,3-thiazol-2-yl)-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)-N-(2,2,2-trifluoroethyl)propanamide is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a pyridine ring, an oxadiazole ring, and a trifluoroethyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as a building block in organic synthesis.

Properties

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)-N-(2,2,2-trifluoroethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N5O2S/c1-10-8-27-15(21-10)24(9-16(17,18)19)13(25)6-5-12-22-14(23-26-12)11-4-2-3-7-20-11/h2-4,7-8H,5-6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYSRVKXOJLQFTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)N(CC(F)(F)F)C(=O)CCC2=NC(=NO2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methyl-1,3-thiazol-2-yl)-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)-N-(2,2,2-trifluoroethyl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazole Ring: Starting from a suitable precursor such as 4-methylthioamide, the thiazole ring can be formed through cyclization reactions involving sulfur sources and appropriate catalysts.

    Construction of the Oxadiazole Ring: The oxadiazole ring can be synthesized via cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Coupling Reactions: The thiazole and oxadiazole intermediates can be coupled using reagents like coupling agents (e.g., EDC, DCC) to form the desired product.

    Introduction of the Trifluoroethyl Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and pyridine rings, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the oxadiazole ring using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Coupling Agents: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), DCC (dicyclohexylcarbodiimide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, N-(4-methyl-1,3-thiazol-2-yl)-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)-N-(2,2,2-trifluoroethyl)propanamide is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, this compound could be investigated for its therapeutic potential. Its ability to interact with specific biological targets might make it useful in the treatment of various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique characteristics imparted by the trifluoroethyl group.

Mechanism of Action

The mechanism of action of N-(4-methyl-1,3-thiazol-2-yl)-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)-N-(2,2,2-trifluoroethyl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating specific pathways. For example, the thiazole and pyridine rings might interact with enzyme active sites, while the trifluoroethyl group could enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • **N-(4-methyl-1,3-thiazol-2-yl)-3

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